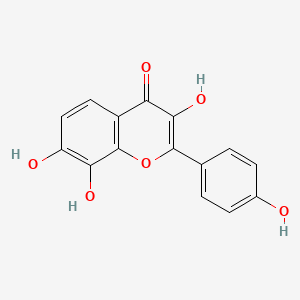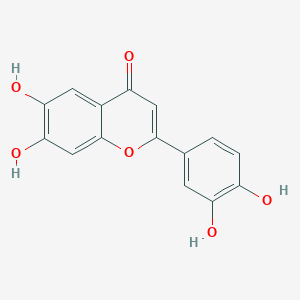
Cetirizine Sorbitol Ester Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cetirizine Sorbitol Ester Impurity is a chemical compound that is often encountered as an impurity in the production of Cetirizine, a second-generation antihistamine used to treat allergic reactions. The chemical name of this compound is (2R,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexyl 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetate . This compound is significant in pharmaceutical quality control and analytical method development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cetirizine Sorbitol Ester Impurity involves the esterification of Cetirizine with sorbitol. The reaction typically requires an acidic catalyst to facilitate the esterification process. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired ester without significant side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is closely monitored to minimize its presence in the final Cetirizine product. The process involves rigorous purification steps, including crystallization and chromatography, to separate the impurity from the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Cetirizine Sorbitol Ester Impurity can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the sorbitol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the ester linkage can yield alcohols .
Applications De Recherche Scientifique
Cetirizine Sorbitol Ester Impurity has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound can be used to study the metabolic pathways and degradation products of Cetirizine.
Medicine: Research on this impurity helps in understanding the safety and efficacy of Cetirizine formulations.
Industry: It is used in quality control processes to ensure the purity of pharmaceutical products
Mécanisme D'action
The mechanism of action of Cetirizine Sorbitol Ester Impurity is not well-studied, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence in Cetirizine formulations can affect the overall pharmacokinetics and pharmacodynamics of the drug. The impurity may interact with the same molecular targets as Cetirizine, such as histamine H1 receptors, potentially altering the drug’s efficacy and safety profile .
Comparaison Avec Des Composés Similaires
Cetirizine Hydrochloride: The primary active ingredient in Cetirizine formulations.
Cetirizine Acetic Acid: Another impurity that can be formed during the synthesis of Cetirizine.
Cetirizine Ethanol: A related compound that can also be present as an impurity.
Uniqueness: Cetirizine Sorbitol Ester Impurity is unique due to its specific ester linkage with sorbitol, which distinguishes it from other impurities. This unique structure can influence its chemical reactivity and interactions within pharmaceutical formulations .
Propriétés
Numéro CAS |
3848888-64-5 |
|---|---|
Formule moléculaire |
C27H37ClN2O8 |
Poids moléculaire |
553.06 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2,3-di(hexadecanoyloxy)propyl 6,8-bis[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexadecanoate](/img/structure/B600746.png)
